1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one - 2320504-98-9

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one

Catalog Number: EVT-2495602
CAS Number: 2320504-98-9
Molecular Formula: C19H24N4O3S
Molecular Weight: 388.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-((1R,5S)-3-(1H-1,2,4-Triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a synthetic compound belonging to the class of bifunctional nociceptin/orphanin FQ peptide receptor (NOP) and μ-opioid receptor (MOP) ligands. [] These ligands have garnered significant attention in scientific research due to their potential as analgesics, particularly for treating neuropathic and inflammatory pain. []

Mechanism of Action

1-((1R,5S)-3-(1H-1,2,4-Triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one, specifically identified as SR16435 in the study, functions as a bifunctional ligand targeting both NOP and MOP receptors in the spinal cord. [] By interacting with these receptors, it effectively reduces the transmission of pain signals, demonstrating a more potent analgesic effect compared to selective agonists like morphine (MOP) and SCH221510 (NOP). [] Notably, this dual-action mechanism contributes to a diminished and slower development of tolerance to its pain-relieving effects, as opposed to the MOP-centric action of buprenorphine. []

Applications
  • Analgesic for Neuropathic Pain: Research indicates SR16435 effectively attenuates tactile allodynia in mice models of neuropathic pain. [] This suggests its potential application in developing treatments for conditions like diabetic neuropathy or postherpetic neuralgia.
  • Analgesic for Inflammatory Pain: Studies demonstrate SR16435's efficacy in alleviating thermal hyperalgesia in mice models with induced inflammation. [] This highlights its potential use in managing pain associated with conditions like arthritis or post-surgical inflammation.

    Nociceptin/Orphanin FQ Peptide Receptor/μ-Opioid Receptor Ligands

    • Compound Description: Nociceptin/orphanin FQ peptide receptor (NOP) agonists produce antinociceptive effects in animal models after spinal administration and potentiate μ-opioid receptor (MOP)-mediated antinociception. The study aimed to determine the antinociceptive effects of spinally administered bifunctional NOP/MOP ligands and the antinociceptive functions of spinal NOP and MOP receptors in mice [].
    • BU08028 [(2S)-2-[(5R,6R,7R,14S)-N-cyclopropylmethyl-4,5-epoxy-6,14-ethano-3-hydroxy-6-methoxymorphinan-7-yl]-3,3-dimethylpentan-2-ol]

      • Compound Description: BU08028 is a bifunctional NOP/MOP ligand. It exhibited potent antinociceptive effects in attenuating nerve injury-induced tactile allodynia and inflammation-induced thermal hyperalgesia [].

      SR16435 [1-(1-(2,3,3α,4,5,6-hexahydro-1H-phenalen-1-yl)piperidin-4-yl)-indolin-2-one]

      • Compound Description: SR16435 is a bifunctional NOP/MOP ligand. It demonstrated higher antinociceptive potency and reduced tolerance development compared to the selective MOP agonist morphine [].

      SCH221510 [3-endo-8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol]

      • Compound Description: SCH221510 is a selective NOP agonist used as a pharmacological comparison to the bifunctional ligands [].

      Morphine

      • Compound Description: Morphine is a selective MOP agonist used as a standard comparator for analgesic efficacy [].

    C-C Chemokine Receptor 5 (CCR5) Antagonists

    • Compound Description: CCR5 is a receptor involved in HIV-1 infection and inflammation. Antagonists of CCR5 have been explored as potential therapeutics for these conditions [].
    • INCB9471 [5-[(4-{(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl}-4-methylpiperidin-1-yl)carbonyl]-4,6-dimethylpyrimidine dihydrochloride]

      • Compound Description: INCB9471 is a potent and specific CCR5 antagonist that demonstrated safety and efficacy in reducing viral load in clinical trials. It acts as a non-competitive inhibitor of CCR5 [].

      SCH-D (Vicriviroc) [4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine]

      • Compound Description: SCH-D is a CCR5 antagonist that has been tested in clinical trials [].

      (Aplaviroc) [4-{[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxyl)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride]

      • Compound Description: 873140 is a CCR5 antagonist that has been tested in clinical trials [].
      • Compound Description: UK-427,857 is a CCR5 antagonist that has been tested in clinical trials [].

    Triterpene Derivatives of Lupeol

    • Compound Description: These are a class of organic compounds derived from lupeol, a naturally occurring triterpene, that have shown antiviral activity against HIV [].

Properties

CAS Number

2320504-98-9

Product Name

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one

IUPAC Name

3-(4-methylsulfonylphenyl)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one

Molecular Formula

C19H24N4O3S

Molecular Weight

388.49

InChI

InChI=1S/C19H24N4O3S/c1-27(25,26)18-7-2-14(3-8-18)4-9-19(24)23-15-5-6-16(23)11-17(10-15)22-13-20-12-21-22/h2-3,7-8,12-13,15-17H,4-6,9-11H2,1H3

InChI Key

LIWXEPVGNKPKHE-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(C3)N4C=NC=N4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.